molecular formula C9H18ClNO B13509022 [(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride

[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride

Cat. No.: B13509022
M. Wt: 191.70 g/mol
InChI Key: MASLCSKSYYCGLW-VMNZFRLGSA-N
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Description

[(1R,5S,7s)-3-azabicyclo[331]nonan-7-yl]methanol hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S,7s)-3-azabicyclo[33One common method includes the use of cyclization reactions to form the bicyclic core, followed by functionalization to introduce the methanol group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride is unique due to its specific bicyclic structure and the presence of the methanol group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

[(1R,5S)-3-azabicyclo[3.3.1]nonan-7-yl]methanol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c11-6-9-2-7-1-8(3-9)5-10-4-7;/h7-11H,1-6H2;1H/t7-,8+,9?;

InChI Key

MASLCSKSYYCGLW-VMNZFRLGSA-N

Isomeric SMILES

C1[C@@H]2CC(C[C@H]1CNC2)CO.Cl

Canonical SMILES

C1C2CC(CC1CNC2)CO.Cl

Origin of Product

United States

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